methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound is a benzothiazole derivative characterized by:
- 3-Ethyl substituent on the dihydrothiazole ring, contributing to steric bulk and lipophilicity.
- (2E)-configuration at the imino group, ensuring a planar geometry that may enhance π-π interactions.
- Methyl ester at position 6, influencing solubility and metabolic stability.
Its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazoles are pharmacologically active .
Properties
IUPAC Name |
methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-4-21-15-9-8-13(18(23)25-3)11-16(15)26-19(21)20-17(22)12-6-5-7-14(10-12)24-2/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOSUYFIYCPDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves a multi-step process One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazole ringThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly in the context of drug development. The following areas highlight its potential:
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable anticancer properties. Studies have shown that methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can inhibit the proliferation of various cancer cell lines. For instance, a study reported its efficacy against breast and colon cancer cells, where it induced apoptosis and inhibited cell cycle progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness as an antibacterial agent has been evaluated in several studies, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research suggests that it can reduce inflammation markers in vitro and in vivo, making it a potential candidate for treating inflammatory diseases.
Multicomponent Reactions
Recent advancements in MCR techniques have enabled the synthesis of this compound with high yields and purity. For example:
- A five-component reaction involving benzothiazole derivatives, aldehydes, and isocyanides has been reported to yield this compound efficiently.
Table 1: Summary of Synthesis Methods
Case Studies
Several case studies have highlighted the applications of this compound in drug discovery:
Case Study 1: Anticancer Screening
A recent study screened a library of benzothiazole derivatives for anticancer activity. This compound exhibited IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than common antibiotics against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Substituent Analysis on the Imino/Benzoyl Group
Key Insight : The target’s methoxy group offers balanced electronic effects and lower toxicity compared to sulfonyl/nitro analogs, making it more suitable for drug development .
Ester Group Variations
Key Insight : Methyl esters may improve aqueous solubility but require prodrug strategies for in vivo stability .
Heterocyclic Core Modifications
Key Insight : Benzothiazoles balance aromaticity and flexibility, whereas fused systems (e.g., thiazolo-pyrimidine) may limit conformational adaptability .
Biological Activity
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following formula:
- Molecular Formula : C₁₉H₁₉N₃O₄S
- Molecular Weight : 373.44 g/mol
The structural features include a benzothiazole ring, an ethyl group, and a methoxybenzoyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. The benzothiazole scaffold is known for its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with benzothiazole rings have been shown to inhibit enzymes involved in cancer proliferation and inflammation.
- Antimicrobial Activity : Benzothiazole derivatives frequently demonstrate antimicrobial properties against a range of pathogens.
- Antioxidant Effects : The presence of methoxy groups can enhance the antioxidant capacity of the compound.
Anticancer Activity
Several studies have explored the anticancer potential of similar benzothiazole derivatives. For instance, a study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 50 µM depending on the specific derivative used . The proposed mechanism involves the induction of apoptosis through caspase activation.
Antimicrobial Activity
The compound's structural analogs have shown promising results against various bacterial strains. For example, a related benzothiazole derivative exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL . This suggests that this compound may possess similar antimicrobial properties.
Antioxidant Activity
Benzothiazole derivatives are often evaluated for their antioxidant capabilities. A study reported that certain derivatives effectively scavenged free radicals and reduced oxidative stress markers in vitro . This activity is crucial for protecting cells from oxidative damage associated with various diseases.
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer effects of this compound in human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of a series of benzothiazole derivatives was assessed against clinical isolates of bacteria. The compound demonstrated potent activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae, with MIC values ranging from 25 to 100 µg/mL . This highlights the potential application in treating infections caused by resistant pathogens.
Table 1: Biological Activities of Related Benzothiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
